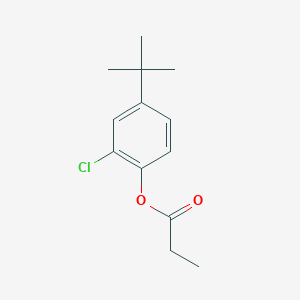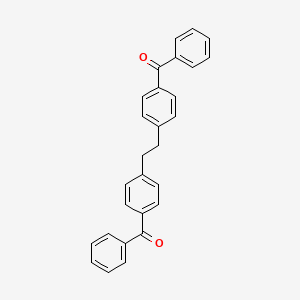
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is an organic compound with a complex structure It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) bonded to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] typically involves the reaction of 1,2-dibromoethane with 4-bromobenzophenone under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the carbonyl group bonded to an aromatic ring but lacks the ethylene bridge.
Diphenylmethanone: Similar structure but with different substituents on the aromatic rings.
Biphenylmethanone: Contains two phenyl groups bonded to a central carbonyl group.
Uniqueness
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is unique due to the presence of the ethylene bridge connecting the aromatic rings. This structural feature imparts distinct chemical properties, such as increased rigidity and specific electronic characteristics, making it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
47658-53-7 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-[2-(4-benzoylphenyl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2/c29-27(23-7-3-1-4-8-23)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28(30)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 |
InChI Key |
QRRKVKLMPGQQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

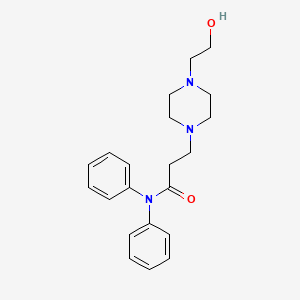
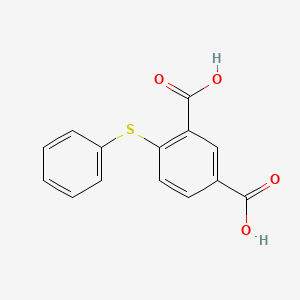
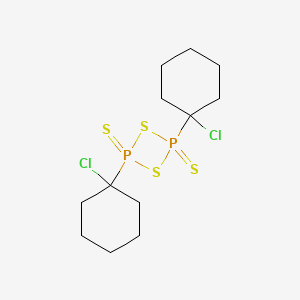
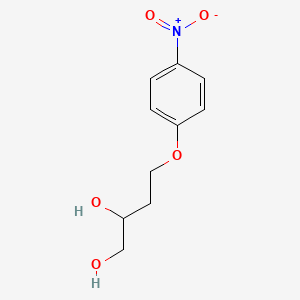
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)


